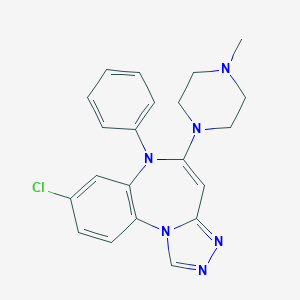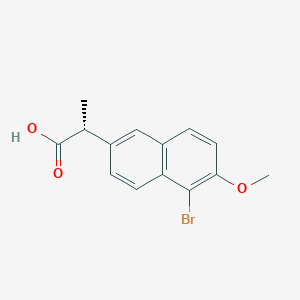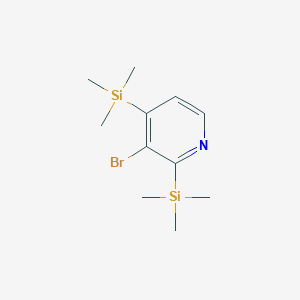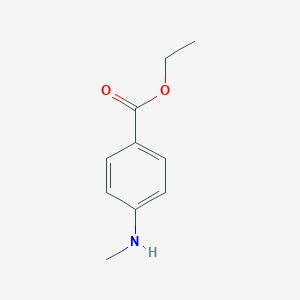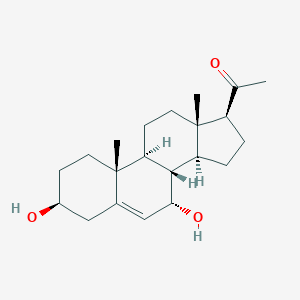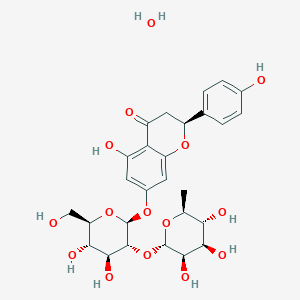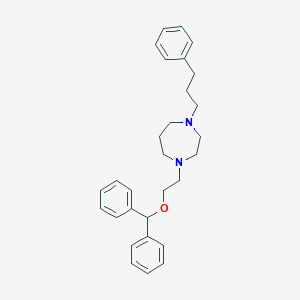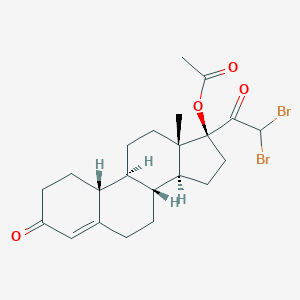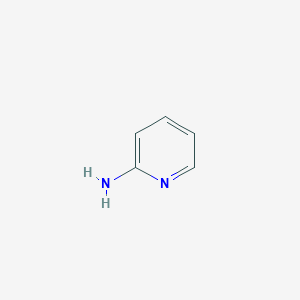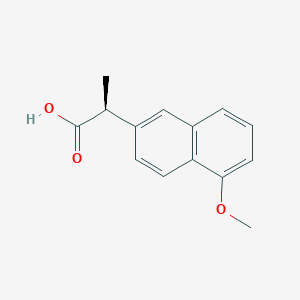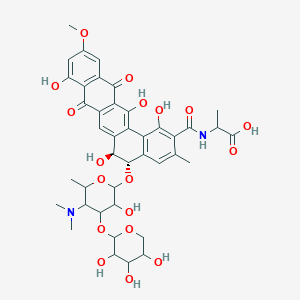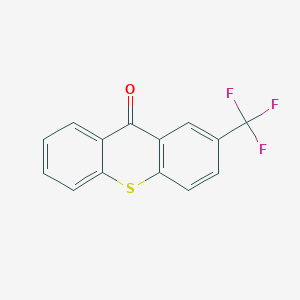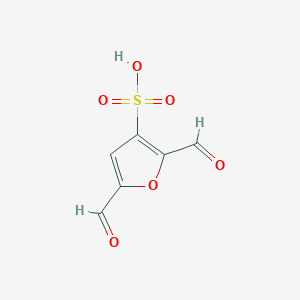
2,5-Diformylfuran-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diformylfuran-3-sulfonic acid (DFS) is a highly reactive and versatile chemical compound that has gained significant attention in scientific research due to its unique properties. DFS is an aromatic sulfonic acid that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds.
Wirkmechanismus
2,5-Diformylfuran-3-sulfonic acid acts as a strong electrophile due to the presence of two aldehyde groups, making it highly reactive towards nucleophiles. The electrophilic nature of 2,5-Diformylfuran-3-sulfonic acid makes it an important reagent in organic synthesis, where it is used to introduce aldehyde groups into various organic molecules.
Biochemische Und Physiologische Effekte
2,5-Diformylfuran-3-sulfonic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit potent antioxidant activity, which may have potential applications in the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Diformylfuran-3-sulfonic acid is a highly reactive compound that can be easily synthesized in the laboratory. It has a wide range of applications in organic synthesis and materials science. However, 2,5-Diformylfuran-3-sulfonic acid is highly unstable and requires careful handling to avoid decomposition.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-Diformylfuran-3-sulfonic acid. One area of interest is the development of new synthetic methods for the production of 2,5-Diformylfuran-3-sulfonic acid and its derivatives. Another area of interest is the study of the biochemical and physiological effects of 2,5-Diformylfuran-3-sulfonic acid, which may have potential applications in the development of new drugs. Additionally, 2,5-Diformylfuran-3-sulfonic acid may have potential applications in the development of new materials with unique properties.
Synthesemethoden
2,5-Diformylfuran-3-sulfonic acid can be synthesized through the reaction of furfural with sulfuric acid and sodium nitrite. The reaction proceeds through the formation of an intermediate diazonium salt, which is then hydrolyzed to form 2,5-Diformylfuran-3-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Diformylfuran-3-sulfonic acid has been extensively studied for its potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. 2,5-Diformylfuran-3-sulfonic acid has been used as a key intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.
Eigenschaften
CAS-Nummer |
144876-21-1 |
|---|---|
Produktname |
2,5-Diformylfuran-3-sulfonic acid |
Molekularformel |
C6H4O6S |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
2,5-diformylfuran-3-sulfonic acid |
InChI |
InChI=1S/C6H4O6S/c7-2-4-1-6(13(9,10)11)5(3-8)12-4/h1-3H,(H,9,10,11) |
InChI-Schlüssel |
RRJQUDQANQYZST-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
Kanonische SMILES |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
Synonyme |
3-Furansulfonic acid, 2,5-diformyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



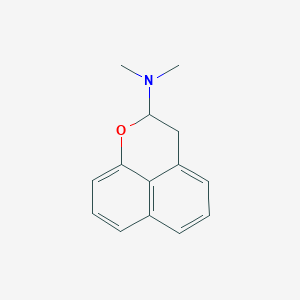
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
